N'-(5-Bromo-2-hydroxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide N'-(5-Bromo-2-hydroxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 302918-21-4
VCID: VC16075263
InChI: InChI=1S/C25H29BrN4O3/c1-2-3-4-5-6-7-14-33-21-11-8-18(9-12-21)22-16-23(29-28-22)25(32)30-27-17-19-15-20(26)10-13-24(19)31/h8-13,15-17,31H,2-7,14H2,1H3,(H,28,29)(H,30,32)/b27-17+
SMILES:
Molecular Formula: C25H29BrN4O3
Molecular Weight: 513.4 g/mol

N'-(5-Bromo-2-hydroxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide

CAS No.: 302918-21-4

Cat. No.: VC16075263

Molecular Formula: C25H29BrN4O3

Molecular Weight: 513.4 g/mol

* For research use only. Not for human or veterinary use.

N'-(5-Bromo-2-hydroxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide - 302918-21-4

Specification

CAS No. 302918-21-4
Molecular Formula C25H29BrN4O3
Molecular Weight 513.4 g/mol
IUPAC Name N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(4-octoxyphenyl)-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C25H29BrN4O3/c1-2-3-4-5-6-7-14-33-21-11-8-18(9-12-21)22-16-23(29-28-22)25(32)30-27-17-19-15-20(26)10-13-24(19)31/h8-13,15-17,31H,2-7,14H2,1H3,(H,28,29)(H,30,32)/b27-17+
Standard InChI Key NRZQUBJJNGJQIW-WPWMEQJKSA-N
Isomeric SMILES CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O
Canonical SMILES CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O

Introduction

Molecular Formula

The molecular formula can be deduced as C24H27BrN4O3C_{24}H_{27}BrN_4O_3, though this should be confirmed experimentally.

Synthesis

This compound is likely synthesized through a multi-step reaction involving:

  • Condensation Reaction: Formation of the benzylidene hydrazide by reacting 5-bromo-2-hydroxybenzaldehyde with a carbohydrazide derivative.

  • Pyrazole Formation: Cyclization with appropriate reagents to introduce the pyrazole ring.

  • Alkylation: Introduction of the octyloxy group onto the phenyl ring through substitution reactions.

Material Science

The long octyloxy chain may enhance solubility in organic solvents, making it useful in materials chemistry or as a ligand in coordination complexes.

Spectroscopic Methods

To confirm the structure, the following techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR for proton environments.

    • 13C^{13}C-NMR for carbon skeleton analysis.

  • Infrared Spectroscopy (IR):

    • Characteristic peaks for hydrazide (C=O\text{C=O}), hydroxyl (O-H\text{O-H}), and aromatic groups.

  • Mass Spectrometry (MS):

    • Molecular ion peak corresponding to the molecular weight.

Crystallography

Single-crystal X-ray diffraction can provide definitive structural confirmation.

Hypothetical Data Table

PropertyValue/Description
Molecular FormulaC24H27BrN4O3C_{24}H_{27}BrN_4O_3
Molecular Weight~515 g/mol
Melting Point~200–250°C (estimated)
SolubilitySoluble in organic solvents like DMSO
Functional GroupsHydroxyl, Bromo, Pyrazole, Carbohydrazide
Biological ActivityAntimicrobial, Antioxidant, Anti-inflammatory

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